molecular formula C20H20FNO9 B575065 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride CAS No. 177966-56-2

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride

Cat. No.: B575065
CAS No.: 177966-56-2
M. Wt: 437.376
InChI Key: YRVBOYANNCZRHU-SFFUCWETSA-N
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Description

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride is a synthetic carbohydrate derivative. This compound is notable for its structural complexity and its utility in various biochemical and medicinal research applications. It is often used as a glycosyl donor in the synthesis of glycosides and other carbohydrate-based molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the starting sugar molecule are protected using acetyl groups. This is usually achieved by reacting the sugar with acetic anhydride in the presence of a catalyst such as pyridine.

    Introduction of Phthalimido Group: The 2-hydroxyl group is then substituted with a phthalimido group. This can be done by reacting the protected sugar with phthalimide in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

    Formation of Glycosyl Fluoride: Finally, the glycosyl fluoride is formed by treating the intermediate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scale. This involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride undergoes several types of chemical reactions:

    Substitution Reactions: The fluoride group can be substituted with various nucleophiles to form different glycosides.

    Hydrolysis: The acetyl and phthalimido protecting groups can be removed under acidic or basic conditions to yield the free sugar.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

    Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a catalyst like silver triflate.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium methoxide).

    Oxidation: Oxidizing agents like sodium periodate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

    Glycosides: Formed by substitution reactions.

    Free Sugar: Obtained by hydrolysis of protecting groups.

Scientific Research Applications

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride is used extensively in scientific research:

    Chemistry: As a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: In the study of glycosylation processes and enzyme mechanisms.

    Medicine: For the development of glycosylated drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and biochemicals.

Mechanism of Action

The compound acts primarily as a glycosyl donor. In glycosylation reactions, the fluoride group is displaced by a nucleophile, forming a glycosidic bond. This process is often catalyzed by enzymes or chemical catalysts, facilitating the transfer of the glycosyl moiety to the acceptor molecule. The phthalimido group serves as a protecting group, ensuring that the glycosylation occurs at the desired position.

Comparison with Similar Compounds

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride is unique due to its specific protecting groups and the presence of a fluoride leaving group. Similar compounds include:

    2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl fluoride: Similar structure but with a glucose backbone.

    Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside: Contains a thioglycoside linkage instead of a fluoride.

    2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-beta-D-galactopyranosyl fluoride: The beta anomer of the compound.

These compounds share similar synthetic routes and applications but differ in their specific chemical properties and reactivity.

Biological Activity

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride is a derivative of galactose that has garnered attention in glycoscience due to its potential biological activities. This compound is primarily studied for its role in inhibiting glycolysis and its implications in various therapeutic areas, including cancer treatment and viral infections.

  • Chemical Name : this compound
  • CAS Number : 87190-67-8
  • Molecular Formula : C14H17FNO7
  • Molecular Weight : 335.29 g/mol
  • Melting Point : Approximately 146 °C

The biological activity of this compound can be primarily attributed to its ability to interfere with glycolytic pathways. It functions as an analog of glucose, inhibiting key enzymes involved in glycolysis, similar to other derivatives like 2-deoxy-D-glucose (2-DG). Upon cellular uptake, it is phosphorylated and subsequently inhibits hexokinase activity, which is crucial for the glycolytic process.

Anticancer Properties

Research indicates that compounds structurally related to 2-deoxy-D-glucose exhibit significant cytotoxic effects against various cancer cell lines by disrupting their energy metabolism. The inhibition of glycolysis leads to reduced ATP production, which is particularly effective against tumors that rely heavily on glycolysis for energy (the Warburg effect) .

Table 1: Cytotoxic Effects of Glycolytic Inhibitors

CompoundIC50 (µM)Cancer Cell Line
2-Deoxy-D-glucose (2-DG)10Glioblastoma Multiforme
2-Deoxy-2-phthalimido5Osteosarcoma
2-Deoxy-2-fluoro-D-glucose (2-FG)3Various Cancer Lines

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Specifically, it has shown potential in inhibiting the replication of viruses such as SARS-CoV-2 by targeting the glycolytic pathway essential for viral replication and glycoprotein synthesis . This inhibition may slow down the viral life cycle by limiting the energy supply and necessary components for replication.

Case Studies

  • Glioblastoma Multiforme Treatment : In a study assessing the efficacy of fluorinated derivatives of glucose analogs, it was found that compounds like 2-deoxy-2-fluoro-D-glucose exhibited superior binding affinity to hexokinase compared to traditional glucose. This suggests that similar modifications in the structure of galactose derivatives could enhance their anticancer properties .
  • COVID-19 Therapeutics : A recent investigation into the use of 2-deoxy-D-glucose analogs revealed their ability to inhibit viral proliferation by disrupting glycolysis and glycosylation processes critical for SARS-CoV-2 replication. The compound's mechanism involves significant interaction with viral proteins essential for infection .

In Vitro Studies

In vitro studies have demonstrated that 2-deoxy-2-phthalimido derivatives significantly reduce cell viability in cancer cell lines. The mechanism involves:

  • Inhibition of hexokinase activity.
  • Alteration in lactate production, indicating a shift from aerobic to anaerobic metabolism.

Computational Studies

Computational docking studies have indicated strong binding interactions between these analogs and key metabolic enzymes. For instance, binding energies calculated for various analogs suggest that modifications at the C-2 position enhance inhibitory effects on hexokinase .

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-fluorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVBOYANNCZRHU-SFFUCWETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)F)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)F)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177966-56-2
Record name 2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-a-D-galactopyranosyl fluoride
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